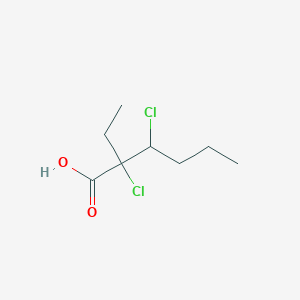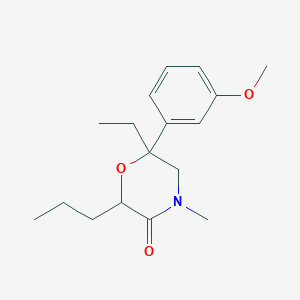
6-Ethyl-6-(3-methoxyphenyl)-4-methyl-2-propylmorpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-6-(3-methoxyphenyl)-4-methyl-2-propylmorpholin-3-one is a complex organic compound that belongs to the class of morpholinones. This compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenyl group, a methyl group, and a propyl group attached to a morpholinone ring. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-6-(3-methoxyphenyl)-4-methyl-2-propylmorpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholinone Ring: The initial step involves the formation of the morpholinone ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of Substituents: The ethyl, methoxyphenyl, methyl, and propyl groups are introduced through various substitution reactions. These reactions often require the use of reagents such as alkyl halides, Grignard reagents, or organolithium compounds.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-6-(3-methoxyphenyl)-4-methyl-2-propylmorpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted morpholinones
Wissenschaftliche Forschungsanwendungen
6-Ethyl-6-(3-methoxyphenyl)-4-methyl-2-propylmorpholin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Ethyl-6-(3-methoxyphenyl)-4-methyl-2-propylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Ethyl-6-(3-methoxyphenyl)-4-methyl-2-butylmorpholin-3-one: Similar structure but with a butyl group instead of a propyl group.
6-Ethyl-6-(3-methoxyphenyl)-4-methyl-2-isopropylmorpholin-3-one: Similar structure but with an isopropyl group instead of a propyl group.
6-Ethyl-6-(3-methoxyphenyl)-4-methyl-2-ethylmorpholin-3-one: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
The uniqueness of 6-Ethyl-6-(3-methoxyphenyl)-4-methyl-2-propylmorpholin-3-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
92712-97-5 |
|---|---|
Molekularformel |
C17H25NO3 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
6-ethyl-6-(3-methoxyphenyl)-4-methyl-2-propylmorpholin-3-one |
InChI |
InChI=1S/C17H25NO3/c1-5-8-15-16(19)18(3)12-17(6-2,21-15)13-9-7-10-14(11-13)20-4/h7,9-11,15H,5-6,8,12H2,1-4H3 |
InChI-Schlüssel |
SYNMWIAIQJRCOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(=O)N(CC(O1)(CC)C2=CC(=CC=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)

![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)
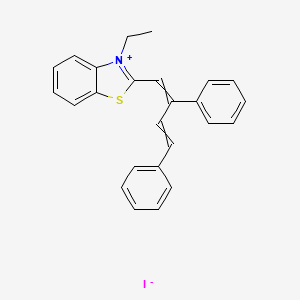
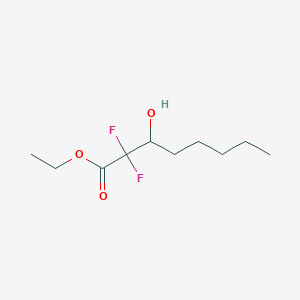

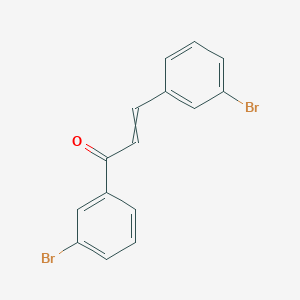
![2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one](/img/structure/B14346373.png)
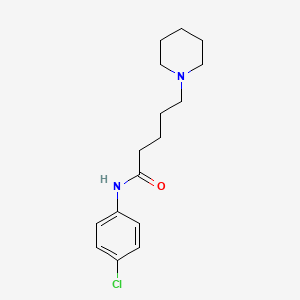
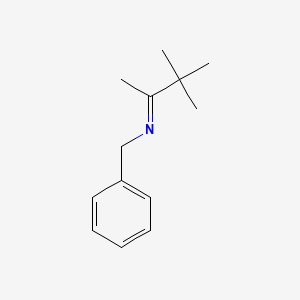
![4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate](/img/structure/B14346396.png)
![3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine](/img/structure/B14346397.png)
